molecular formula C15H19NO B12912080 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole CAS No. 61314-47-4

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole

Cat. No.: B12912080
CAS No.: 61314-47-4
M. Wt: 229.32 g/mol
InChI Key: RYZZJJINYYFLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is an organic compound with a complex structure that includes an isoxazole ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole typically involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of dimethylbenzene as a solvent, with the reaction mixture heated to reflux under nitrogen protection . The yields of the product can be optimized by adjusting the reaction time and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methylphenyl isocyanate
  • N-(2-isopropyl-6-methylphenyl)propanamide
  • N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide

Uniqueness

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

61314-47-4

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3,4-dimethyl-5-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole

InChI

InChI=1S/C15H19NO/c1-9(2)13-8-6-7-10(3)14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3

InChI Key

RYZZJJINYYFLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)C2=C(C(=NO2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.